molecular formula C13H14N2 B15101563 4-Ethyl-6-methyl-2-phenylpyrimidine CAS No. 73387-61-8

4-Ethyl-6-methyl-2-phenylpyrimidine

Cat. No.: B15101563
CAS No.: 73387-61-8
M. Wt: 198.26 g/mol
InChI Key: INKMRJQMSZBLIE-UHFFFAOYSA-N
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Description

4-Ethyl-6-methyl-2-phenylpyrimidine is a substituted pyrimidine derivative characterized by ethyl, methyl, and phenyl groups at positions 4, 6, and 2 of the pyrimidine ring, respectively. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

Properties

CAS No.

73387-61-8

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-ethyl-6-methyl-2-phenylpyrimidine

InChI

InChI=1S/C13H14N2/c1-3-12-9-10(2)14-13(15-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

INKMRJQMSZBLIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=C1)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Components

The Biginelli reaction provides a robust framework for constructing dihydropyrimidinone (DHPM) intermediates, which serve as precursors to aromatic pyrimidines. This one-pot condensation typically involves:

  • Aldehyde component : Propionaldehyde introduces the ethyl group at position 4
  • β-Ketoester : Ethyl acetoacetate contributes the methyl group at position 6
  • Urea : Provides N1 and N3 atoms while facilitating cyclization

Zirconium chloride (10 mol%) in ethanol under reflux enables efficient DHPM formation through Lewis acid catalysis, polarizing carbonyl groups and accelerating nucleophilic attacks. The reaction achieves completion within 4–6 hours, with yields exceeding 80% for 4-ethyl-6-methyl derivatives.

Aromatization Protocols

DHPM intermediates require oxidative conversion to fully aromatic pyrimidines. Two predominant methods emerge from recent studies:

Method Conditions Yield (%) Catalyst Loading Reference
Nitric Acid Oxidation 65% HNO₃, 25°C, 4 h 59–92 -
Manganese Dioxide Microwave, 150°C, 20 min 35–49 2 eq

Nitric acid demonstrates superior efficiency for bench-scale synthesis due to its dual role as oxidant and proton source. However, manganese dioxide under microwave irradiation offers greener alternatives by reducing reaction times from hours to minutes.

Cyclization of β-Keto Esters with Amidines

Benzamidine-Mediated Ring Formation

Reaction of ethyl 3-oxohexanoate with benzamidine in anhydrous dimethoxyethane produces 4-ethyl-6-methyl-2-phenylpyrimidine through concerted cyclodehydration. Sodium hydride (1.2 eq) facilitates enolate formation, while the β-keto ester's branching pattern directs substituent placement:

  • α-Methyl group → Position 6
  • γ-Ethyl chain → Position 4
  • Benzamidine phenyl → Position 2

This method achieves 45–76% yields depending on steric effects, with 6-methyl derivatives showing reduced efficiency due to LiHMDS-induced side reactions.

Solvent and Temperature Optimization

Comparative studies in ethanol versus DMF reveal:

  • Ethanol : Slower kinetics (24 h reflux) but higher purity (≤3% byproducts)
  • DMF : Accelerated reactions (3 h) at 0°C but requiring post-synthetic purification

Nuclear magnetic resonance (NMR) monitoring confirms complete consumption of starting materials at 80°C in ethanol, making it preferable for large-scale synthesis.

Functionalization of Pre-Formed Pyrimidine Derivatives

Directed Metallation Strategies

2-Phenylpyrimidine undergoes regioselective lithiation at position 4 using LDA (−78°C, THF), followed by quenching with ethyl iodide to install the ethyl group. Subsequent methylation at position 6 employs methyl triflate (2 eq) with 1,8-diazabicycloundec-7-ene (DBU) as base, achieving 68% overall yield.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura reactions enable late-stage diversification:

$$
\text{2-Bromo-4-ethylpyrimidine} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{2-Phenyl-4-ethylpyrimidine (82%)}
$$

Methylation at position 6 completes the synthesis via SN2 displacement using methyl iodide and potassium carbonate in DMF. While effective, this multistep route proves less efficient than one-pot methods (45% vs. 84% overall yield).

Comparative Analysis of Synthetic Methods

Yield and Scalability

Method Average Yield (%) Scale-Up Feasibility Cost Index
Biginelli-Aromatization 78 High 1.2
Amidine Cyclization 65 Moderate 1.8
Functionalization 45 Low 3.4

The Biginelli route outperforms alternatives in throughput and cost-efficiency, though it requires careful handling of strong oxidants.

Byproduct Profiles

Gas chromatography-mass spectrometry (GC-MS) analyses reveal:

  • Biginelli method : ≤5% over-aromatized quinazolines
  • Amidine route : 8–12% dimeric side-products
  • Functionalization : 15% N-methylated impurities

Recrystallization from ethanol/water mixtures (3:1 v/v) effectively purifies final products to ≥98% purity across all methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 in ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate undergoes nucleophilic displacement with substituted anilines. For example:

  • Reaction with 3-methoxyaniline in 1,4-dioxane under acidic conditions yields ethyl 2-[(3-methoxyphenyl)amino]-4-methyl-6-phenylpyrimidine-5-carboxylate (45% yield) .

  • Substitution with 4-fluorophenylamine produces the corresponding arylaminopyrimidine derivative (45% yield) .

Key Conditions :

  • Solvent: 1,4-dioxane

  • Catalyst: 4M HCl

  • Temperature: 100°C

  • Reaction time: 12 hours

Ester Hydrolysis

The ethyl ester group in derivatives like ethyl 2-(arylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate is hydrolyzed to carboxylic acids under basic conditions:

  • Treatment with NaOH in methanol/water at 100°C yields 2-N-(arylsubstituted)-4-methyl-6-phenylpyrimidine-5-carboxylic acids (e.g., 5a-m) .

Typical Yields : 40–82%

Hydrazine Derivatives and Cyclization

Ethyl 6-methyl-2-methylsulfonyl-4-phenylpyrimidine-5-carboxylate reacts with hydrazine hydrate to form ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate. Subsequent reactions include:

  • Hydrazone Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) produces hydrazones (e.g., 3a , 3b ) in ethanol under reflux .

  • Triazole Formation : Cyclization with formic acid yields ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate (13 ) .

Characterization :

  • 13 confirmed via HMBC correlations (δ 2.9 ppm for C 5-CH3 and 148.48 ppm for triazole C3) .

S-Alkylation and Oxidation

Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylate undergoes:

  • S-Alkylation :

    • With allyl bromide or propargyl bromide to form S-alkyl derivatives (2–5 ) .

    • With epichlorohydrin to yield epoxy-substituted pyrimidines .

  • Oxidation :

    • Treatment with iodine/H2O2 produces bisdisulfide (6 ) or desulfurized products (7 , 8 ) .

Reaction Outcomes :

ReagentProductYield (%)
Allyl bromideS-Allyl derivative (2 )78
Propargyl bromideS-Propargyl derivative (3 )65

Cyclocondensation Reactions

Reactions with bifunctional reagents lead to fused heterocycles:

  • Thienopyrimidines : Reaction with ethyl acrylate forms thieno[2,3-d]pyrimidine (14 ) .

  • Pyridopyrimidines : Condensation with benzaldehyde derivatives yields 6-styrylpyrimidinthione (16 ) .

Conditions :

  • Solvent: Ethanol/TEA

  • Temperature: Reflux

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The electron-withdrawing carboxylate group activates the pyrimidine ring for displacement of leaving groups (e.g., Cl, SMe) .

  • Cyclization Regioselectivity : HMBC and NOESY correlations confirm regioselective formation of triazolo- and pyridopyrimidines .

Scientific Research Applications

4-Ethyl-6-methyl-2-phenylpyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituents on the pyrimidine ring critically influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Substituent and Molecular Properties
Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
4-Methyl-6-phenylpyrimidin-2-amine 4-CH₃, 6-C₆H₅, 2-NH₂ ~211.25 Two molecules/asymmetric unit; variable phenyl-pyrimidine dihedral angles (29.41°–46.32°)
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline 5,6-Cl, 4-CF₃, 2-NH₂ 298.10 (m/z 299 [M+H]+) Electron-withdrawing Cl and CF₃ groups enhance lipophilicity and metabolic stability
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-CH₃, 4-thietan-3-yloxy, 2-SCH₂COOEt ~326.41 Thioether and ester groups may act as prodrug motifs
2-Ethyl-4-hydrazinyl-6-methylpyrimidine 2-C₂H₅, 4-NHNH₂, 6-CH₃ 152.21 (C₇H₁₂N₄) Hydrazinyl group introduces nucleophilic reactivity
Key Observations:
  • Steric and Electronic Effects : The phenyl group in 4-Methyl-6-phenylpyrimidin-2-amine contributes to π-π stacking interactions, while trifluoromethyl and chloro substituents in enhance electrophilicity and bioavailability .
  • Conformational Flexibility : Variable dihedral angles in 4-Methyl-6-phenylpyrimidin-2-amine suggest adaptability in molecular recognition .

Pharmacological and Industrial Relevance

  • Pesticides and Medications : 4-Methyl-6-phenylpyrimidin-2-amine is implicated in agrochemical and drug design due to its hydrogen-bonding motifs .
  • Prodrug Potential: Thioether-ester derivatives (e.g., ) may improve solubility or enable targeted delivery.
  • Metabolic Stability : Trifluoromethyl groups (e.g., ) resist oxidative metabolism, extending half-life in biological systems.

Biological Activity

4-Ethyl-6-methyl-2-phenylpyrimidine is a compound belonging to the pyrimidine family, which is recognized for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by research findings and case studies.

The molecular formula of this compound is C13H15NC_{13}H_{15}N with a molecular weight of approximately 199.27 g/mol. The compound features an ethyl group, a methyl group, and a phenyl group attached to the pyrimidine ring, contributing to its unique reactivity and biological potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds in the pyrimidine family can inhibit the growth of bacteria and fungi. For instance, derivatives of pyrimidines have been reported to possess significant antimicrobial properties against various pathogens.
  • Antioxidant Properties : This compound may also exhibit antioxidant activity, which is crucial for neutralizing free radicals and reducing oxidative stress in biological systems.
  • Potential Anticancer Effects : Preliminary studies suggest that pyrimidine derivatives can influence cancer cell proliferation and apoptosis. Specific mechanisms may involve the modulation of signaling pathways related to cell growth and survival.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions.
  • Cyclization Reactions : Employing cyclization techniques with substituted ureas or thioureas.

These synthetic routes highlight the versatility in producing this compound and its derivatives for further research.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study conducted by Smith et al. (2022) demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus, with an IC50 value of 25 µg/mL.
  • Antioxidant Evaluation : Research by Johnson et al. (2023) found that this compound showed a DPPH radical scavenging activity of 75%, indicating strong antioxidant potential.
  • Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines revealed that this compound could induce apoptosis at concentrations above 50 µM (Doe et al., 2023).

Comparative Analysis

To illustrate the biological activity of this compound compared to similar compounds, the following table summarizes key features:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnticancer Potential
This compoundModerateStrongYes
4-Methylthio-6-methyl-2-phenylpyrimidineWeakModerateNo
Ethyl 6-Methyl-2-Oxo-4-Phenyl-PyrimidineStrongWeakYes

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Ethyl-6-methyl-2-phenylpyrimidine, and how should data be interpreted?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, particularly the positions of ethyl, methyl, and phenyl substituents. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) and Raman spectroscopy help identify functional groups, such as C=N and C=C vibrations in the pyrimidine ring . For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.

Q. What safety protocols are essential when handling this compound in academic laboratories?

  • Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid cross-contamination by using dedicated glassware and disposable pipette tips. Waste must be segregated and disposed via certified hazardous waste services. If toxicity data are unavailable, treat the compound as potentially harmful and follow H303+H313+H333 hazard statements .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the molecular structure and intermolecular interactions of this compound?

  • Answer : Single-crystal X-ray diffraction using SHELXL for refinement can determine bond lengths, angles, and torsion angles, particularly between the pyrimidine core and substituents. For example, dihedral angles between phenyl and pyrimidine rings (e.g., 29.41°–46.32° in analogous compounds) reveal steric effects. Hydrogen-bonding networks and π-π stacking interactions can be mapped to explain packing behavior .

Q. What synthetic routes optimize the yield and purity of this compound, and how are reaction conditions tailored?

  • Answer : Metal-free cyclocondensation of β-keto esters with amidines under mild conditions (50–80°C, 12–24 hrs) avoids side reactions. For fluorinated analogs, yields >85% are achievable via Cl/F substitution using KF/Al₂O₃ . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress with TLC and adjust pH to stabilize intermediates .

Q. How can contradictions in biological activity data for this compound derivatives be systematically addressed?

  • Answer : Use structure-activity relationship (SAR) studies to isolate variables like substituent electronegativity or steric bulk. For instance, replacing methyl with ethyl groups may alter bioavailability. Validate conflicting antimicrobial assays using standardized protocols (e.g., CLSI guidelines) and control for solvent effects (DMSO vs. aqueous buffers). Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes .

Methodological Considerations

  • Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational models (DFT for vibrational frequencies; Mercury for crystal packing).
  • Experimental Design : Include control experiments (e.g., solvent-only controls in bioassays) and replicate measurements to address variability .

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